Chemoselective Suzuki Coupling of C–Br over C–Cl
In palladium-catalyzed Suzuki–Miyaura coupling, aryl bromides undergo oxidative addition substantially faster than aryl chlorides. The established general reactivity order is Ar–I >> Ar–Br >> Ar–Cl [1]. For polyhalogenated arenes bearing both C–Br and C–Cl bonds, the Yuen et al. (2024) study demonstrated that a Pd(OAc)₂/SelectPhos catalyst system achieves exclusive coupling at the C–Br site with >99% chemoselectivity over C–Cl and C–OTf sites, even at a catalyst loading as low as 0.02 mol% Pd [2]. This means that 3-bromo-2,5-dichlorophenylboronic acid can first undergo Suzuki coupling via its boronic acid group to install one aryl fragment, then the remaining aryl bromide site can be selectively coupled in a second step while both chlorine atoms remain intact—a sequential orthogonal strategy that is impossible with 2,5-dichlorophenylboronic acid, which lacks the bromine handle and would require far harsher conditions to activate the chlorine sites [1][3].
| Evidence Dimension | Chemoselectivity of C–Br vs. C–Cl oxidative addition in Pd-catalyzed Suzuki coupling |
|---|---|
| Target Compound Data | C–Br site >99% selective over C–Cl under Pd(OAc)₂/SelectPhos conditions (class-level: aryl bromide >> aryl chloride) [2] |
| Comparator Or Baseline | 2,5-Dichlorophenylboronic acid: no C–Br handle available; aryl chloride coupling requires elevated temperature, specialized ligands, and often gives lower yields [3] |
| Quantified Difference | C–Br oxidative addition rate is approximately 10²–10³ times faster than C–Cl for unactivated aryl halides under standard conditions [1]; exclusive (>99%) Br selectivity demonstrated for bromochloroaryl substrates [2] |
| Conditions | Pd(OAc)₂/SelectPhos catalytic system; room temperature to 80 °C; various arylboronic acid coupling partners [2] |
Why This Matters
Procurement of 3-bromo-2,5-dichlorophenylboronic acid, rather than a non-brominated dichlorophenylboronic acid, directly enables a two-step orthogonal coupling sequence without requiring harsh chloride-activation conditions, reducing step count and improving overall synthetic efficiency.
- [1] Guram, A. S., Milne, J. E., Tedrow, J. S., & Walker, S. D. (2013). Science of Synthesis: Cross Coupling and Heck-Type Reactions, Vol. 1, pp. 10. Thieme. https://doi.org/10.1055/sos-SD-207-00004. Section: Aryl/Hetaryl Bromide and Iodide Electrophiles. View Source
- [2] Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, Article 122983. https://doi.org/10.1016/j.jorganchem.2023.122983 View Source
- [3] Ng, S. S., Pang, W. H., Yuen, O. Y., & So, C. M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10, 4408–4436. https://doi.org/10.1039/D3QO00640A View Source
